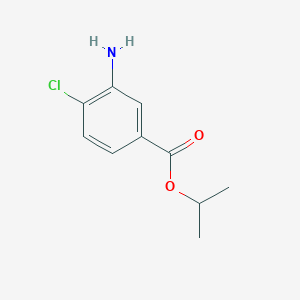

Isopropyl 3-amino-4-chlorobenzoate

Description

BenchChem offers high-quality Isopropyl 3-amino-4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 3-amino-4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-yl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODGZMKPTCPKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503612 | |

| Record name | Propan-2-yl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343773-02-4 | |

| Record name | Propan-2-yl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isopropyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 3-amino-4-chlorobenzoate is a substituted aromatic ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other functional materials. This technical guide provides a comprehensive overview of its chemical properties, drawing upon established data from its parent compound, 3-amino-4-chlorobenzoic acid, and closely related structural analogs. This document is intended to serve as a foundational resource for researchers, offering insights into its synthesis, structural elucidation, reactivity, and safe handling. While direct experimental data for this specific ester is limited in publicly available literature, this guide synthesizes known chemical principles and data from analogous compounds to provide a robust predictive profile.

Introduction

The strategic incorporation of halogen and amine functionalities onto a benzoate scaffold is a common motif in medicinal chemistry and materials science. The chlorine atom can modulate electronic properties and metabolic stability, while the amino group provides a key reactive handle for further molecular elaboration. Isopropyl 3-amino-4-chlorobenzoate, as an ester, offers altered solubility and pharmacokinetic properties compared to its parent carboxylic acid. This guide will systematically explore the chemical landscape of this molecule, providing both theoretical and practical insights for its use in a research and development context.

Molecular Structure and Physicochemical Properties

The molecular structure of Isopropyl 3-amino-4-chlorobenzoate consists of a benzene ring substituted with a chlorine atom, an amino group, and an isopropyl ester group. The relative positions of these substituents are crucial in determining the molecule's reactivity and intermolecular interactions.

Predicted Physicochemical Properties

A summary of predicted and known physicochemical properties for Isopropyl 3-amino-4-chlorobenzoate and its parent acid, 3-Amino-4-chlorobenzoic acid, are presented in Table 1. These values are critical for anticipating solubility, membrane permeability, and appropriate analytical conditions.

| Property | Isopropyl 3-amino-4-chlorobenzoate (Predicted) | 3-Amino-4-chlorobenzoic acid (Experimental/Computed) | Reference |

| Molecular Formula | C₁₀H₁₂ClNO₂ | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 213.66 g/mol | 171.58 g/mol | [1] |

| CAS Number | Not available | 2840-28-0 | |

| Appearance | Predicted to be a white to off-white solid | White to faint brown powder | |

| Melting Point | Predicted to be lower than the parent acid | 214-215 °C | |

| Boiling Point | Predicted to be > 200 °C at atmospheric pressure | Decomposes before boiling | |

| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate) and sparingly soluble in water. | Soluble in ethanol, ether; slightly soluble in water. | |

| pKa (of the amino group) | Predicted to be around 2-3 | ~2.5 (for the carboxylic acid) | |

| LogP | Predicted to be higher than the parent acid, likely in the range of 2.5-3.5 | 1.8 | [1] |

Synthesis and Reactivity

Synthetic Strategy

The most direct and logical synthesis of Isopropyl 3-amino-4-chlorobenzoate is via the Fischer esterification of its parent carboxylic acid, 3-amino-4-chlorobenzoic acid. This well-established reaction involves heating the carboxylic acid in isopropanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Conceptual Synthetic Workflow:

Caption: Fischer Esterification Workflow

Experimental Protocol: Fischer Esterification

-

To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-chlorobenzoic acid (1.0 eq).

-

Add an excess of isopropanol (e.g., 10-20 eq), which serves as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield Isopropyl 3-amino-4-chlorobenzoate.

Reactivity Profile

The reactivity of Isopropyl 3-amino-4-chlorobenzoate is dictated by its three primary functional groups:

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases. This is the most common site for derivatization in drug discovery.

-

Ester Group: The isopropyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The amino group is a strong activating group and is ortho-, para-directing, while the chloro and ester groups are deactivating and meta-directing. The overall substitution pattern will be a composite of these directing effects.

Spectroscopic and Analytical Characterization

Unambiguous characterization of Isopropyl 3-amino-4-chlorobenzoate is essential for confirming its identity and purity. The following section outlines the expected spectroscopic data based on the analysis of its parent acid and related esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl group, and the amino group. Based on data for 3-amino-4-chlorobenzoic acid[2], the aromatic region should display a distinct splitting pattern.

-

Aromatic Protons (3H): Expected in the range of δ 6.5-8.0 ppm. The substitution pattern should give rise to three distinct signals.

-

Isopropyl Methine Proton (1H): A septet around δ 5.0-5.3 ppm.

-

Isopropyl Methyl Protons (6H): A doublet around δ 1.2-1.4 ppm.

-

Amino Protons (2H): A broad singlet, the chemical shift of which is dependent on solvent and concentration, likely in the range of δ 4.0-6.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: Expected around δ 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the range of δ 110-150 ppm. The carbons attached to the nitrogen and chlorine will be significantly shifted.

-

Isopropyl Methine Carbon: Expected around δ 68-72 ppm.

-

Isopropyl Methyl Carbons: Expected around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Data from 3-amino-4-chlorobenzoic acid provides a good reference for the amine and aromatic C-H stretches.[3][4]

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretching (aromatic): Above 3000 cm⁻¹.

-

C-H Stretching (aliphatic): Below 3000 cm⁻¹.

-

C=O Stretching (ester): A strong absorption band in the region of 1700-1730 cm⁻¹.

-

C=C Stretching (aromatic): In the region of 1450-1600 cm⁻¹.

-

C-O Stretching (ester): In the region of 1100-1300 cm⁻¹.

-

C-Cl Stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For Isopropyl 3-amino-4-chlorobenzoate, the mass spectrum should show a molecular ion peak (M⁺) at m/z 213 and an M+2 peak at m/z 215 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of Isopropyl 3-amino-4-chlorobenzoate. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution would be a good starting point for method development.[5][6][7]

Illustrative HPLC-UV Protocol

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 290 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Workflow for HPLC Analysis:

Caption: HPLC Purity Analysis Workflow

Safety and Handling

While specific toxicity data for Isopropyl 3-amino-4-chlorobenzoate is not available, information from related compounds such as Isopropyl 3-[(chloroacetyl)amino]benzoate and 3-amino-4-chlorobenzoic acid should be considered for establishing safe handling procedures.[8]

-

Hazard Classification (Predicted): May cause skin, eye, and respiratory irritation. May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator should be used if dusts are generated.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Future Directions

Derivatives of aminobenzoic acids are important in various fields. For example, 4-amino-3-chlorobenzoic acid derivatives have been investigated for their antimicrobial properties.[9] Isopropyl 3-amino-4-chlorobenzoate can serve as a valuable building block for creating libraries of novel compounds for screening in drug discovery programs. The amino group provides a convenient point for diversification, allowing for the synthesis of amides, sulfonamides, and other derivatives with potentially interesting biological activities.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties of Isopropyl 3-amino-4-chlorobenzoate. By leveraging data from its parent acid and other closely related analogs, a comprehensive picture of its synthesis, reactivity, analytical characterization, and safe handling has been constructed. This information is intended to empower researchers to confidently incorporate this versatile intermediate into their synthetic and drug discovery endeavors. As with any compound for which direct experimental data is sparse, it is imperative that all experimental work be conducted with due diligence and appropriate safety precautions.

References

- Supporting Information for an unspecified article. (n.d.).

- Sigma-Aldrich. (2024, March 4).

- Sigma-Aldrich. (2023, September 13).

- Thermo Fisher Scientific. (2025, September 12).

- Fisher Scientific. (n.d.).

-

ChemBK. (n.d.). isopropyl 4-amino-2-chlorobenzoate. Retrieved from [Link]

- Supporting Information for a Chemical Communications article. (2009). The Royal Society of Chemistry.

-

PubChem. (n.d.). Isopropyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).

-

SIELC Technologies. (2018, May 16). Isopropyl 3-amino-4-methylbenzoate. Retrieved from [Link]

- Isopropyl 3-chloro-4-methylbenzoate and method for producing same. (n.d.).

- Analytical Methods. (n.d.). RSC Publishing.

-

PubChem. (n.d.). Isopropyl 3-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Analytical Methods. (n.d.). RSC Publishing.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). Isopropyl 3-amino-4-methylbenzoate (C11H15NO2). Retrieved from [Link]

- Isopropyl 4-aminobenzoate. (2022).

- Synthesis reaction of 3-amino-4-chloro benzohydrazide. (n.d.).

- Al-Suhaimi, E. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478.

- BenchChem. (n.d.). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.

- BenchChem. (n.d.).

-

SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

- BenchChem. (n.d.).

- Tokyo Chemical Industry. (n.d.). 3-Amino-4-chlorobenzoic Acid.

Sources

- 1. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]

- 4. 3-Amino-4-chlorobenzoic acid(2840-28-0) IR Spectrum [chemicalbook.com]

- 5. Isopropyl 3-amino-4-methylbenzoate | SIELC Technologies [sielc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 8. aksci.com [aksci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Isopropyl 3-amino-4-chlorobenzoate structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Isopropyl 3-amino-4-chlorobenzoate

Abstract

This technical guide provides a comprehensive scientific examination of Isopropyl 3-amino-4-chlorobenzoate, a pivotal chemical intermediate in modern synthetic chemistry. The document delineates its molecular structure, physicochemical properties, and a robust, field-proven synthetic protocol. A detailed overview of analytical characterization techniques is presented to ensure structural verification and purity assessment. Furthermore, this guide explores the compound's applications as a versatile building block in drug development and outlines essential safety and handling procedures. Designed for an audience of researchers and drug development professionals, this whitepaper merges foundational chemical principles with practical, actionable insights to facilitate its effective use in the laboratory and beyond.

Introduction: Strategic Importance in Synthesis

Isopropyl 3-amino-4-chlorobenzoate is a substituted aromatic ester that serves as a high-value building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure is strategically functionalized with an amino group, a chlorine atom, and an isopropyl ester, each offering distinct points for chemical modification. The electronic effects and positional arrangement of these groups—the electron-donating amino group ortho to the electron-withdrawing chlorine atom—create a unique reactivity profile that can be exploited in diverse synthetic pathways. Understanding the interplay of these functionalities is crucial for its successful application in constructing novel therapeutic agents and other advanced materials. Aminobenzoic acid derivatives, as a class, are foundational in medicinal chemistry, forming the scaffold for numerous drugs.[1]

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure and physical characteristics is paramount for its manipulation in a laboratory setting, influencing everything from solvent choice to reaction kinetics and purification strategies.

Chemical Structure

The systematic IUPAC name for this compound is propan-2-yl 3-amino-4-chlorobenzoate . Its structure consists of a central benzene ring with the following substitutions:

-

Position 1: An isopropyl carboxylate group (-COOCH(CH₃)₂)

-

Position 3: An amino group (-NH₂)

-

Position 4: A chlorine atom (-Cl)

Caption: 2D Chemical Structure of Isopropyl 3-amino-4-chlorobenzoate.

Physicochemical Data

The quantitative properties of the compound are essential for experimental design and are summarized below.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 213.66 g/mol | [2] |

| Appearance | Solid, likely off-white to light-colored powder | (Typical for this class) |

| Melting Point | Not widely reported; related isomers melt ~110°C | [3] |

| Boiling Point | ~338.5 °C (Predicted) | (Based on related structures) |

| Solubility | Expected to be soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | (General chemical principles) |

Synthesis Methodology

The most direct and industrially scalable approach to synthesizing Isopropyl 3-amino-4-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid. This method is reliable, uses readily available reagents, and proceeds with good yields.

Synthetic Workflow Overview

The synthesis is a single-step conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst.

Caption: Workflow for the synthesis of Isopropyl 3-amino-4-chlorobenzoate.

Field-Proven Experimental Protocol

This protocol is adapted from established methods for the esterification of similar aminobenzoic acids.[4][5] The causality behind each step is explained to provide a robust understanding of the process.

Objective: To synthesize Isopropyl 3-amino-4-chlorobenzoate from 3-amino-4-chlorobenzoic acid.

Materials:

-

3-Amino-4-chlorobenzoic acid (1 equivalent)

-

Isopropanol (Anhydrous, ~20 mL per gram of acid)

-

Sulfuric Acid (Concentrated, catalytic amount, ~0.1 equivalents)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Standard reflux and extraction glassware

Methodology:

-

Reaction Setup: To a round-bottom flask containing 3-amino-4-chlorobenzoic acid, add a significant excess of isopropanol.

-

Causality: Using isopropanol as the solvent and reactant drives the reaction equilibrium toward the ester product, maximizing the yield as dictated by Le Châtelier's principle.

-

-

Catalysis: While stirring, carefully add the concentrated sulfuric acid dropwise.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the isopropanol's hydroxyl group.

-

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 82 °C) for 4-6 hours.

-

Causality: The elevated temperature provides the necessary activation energy to overcome the reaction barrier, increasing the rate of esterification.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the more polar starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Workup - Quenching: Cool the reaction to room temperature and slowly pour it into a beaker of cold, saturated NaHCO₃ solution.

-

Causality: This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, quenching the reaction. The formation of CO₂ gas causes effervescence.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

-

Causality: The desired ester product is significantly more soluble in the organic phase (ethyl acetate) than in the aqueous phase, allowing for its efficient separation from inorganic salts and other water-soluble impurities.

-

-

Workup - Washing: Wash the combined organic layers sequentially with water and then brine.

-

Causality: The water wash removes residual water-soluble impurities, while the brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, purify the crude solid by recrystallization from a suitable solvent like ethanol/water to obtain the final product. The purity can be confirmed by melting point analysis and the spectroscopic methods below.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed. While specific spectra for this exact compound are not widely published, the expected results can be reliably predicted based on its structure and data from close isomers.[6][7]

-

¹H NMR (Proton NMR): This technique will confirm the presence of all proton environments. Key expected signals include: a doublet for the two methyl groups of the isopropyl moiety, a septet for the single isopropyl methine proton, distinct signals in the aromatic region for the three protons on the benzene ring, and a broad singlet for the two protons of the amino group.

-

¹³C NMR (Carbon NMR): This analysis will show distinct peaks for each unique carbon atom, including the isopropyl carbons, the aromatic carbons (some of which will be quaternary), and the ester carbonyl carbon.

-

IR (Infrared) Spectroscopy: IR spectroscopy validates the presence of key functional groups. Expect characteristic absorption bands for N-H stretching of the amine (typically two bands around 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl (around 1700-1730 cm⁻¹), and C-O and C-Cl stretches at lower wavenumbers.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 213.6. A crucial validation is the presence of an (M+2)⁺ peak at m/z ≈ 215.6 with an intensity about one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Applications in Drug Development and Research

The true value of Isopropyl 3-amino-4-chlorobenzoate lies in its versatility as a synthetic intermediate. Its functional groups are amenable to a wide array of subsequent reactions:

-

Amine Group Modification: The -NH₂ group can undergo acylation, alkylation, diazotization, or be used as a nucleophile to construct heterocyclic rings, which are common motifs in pharmacologically active compounds.

-

Ester Group Manipulation: The isopropyl ester can be readily hydrolyzed back to the carboxylic acid if needed for subsequent amide bond formation or other carboxylate chemistry.

-

Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the ring.

A pertinent example of this scaffold's utility is in the development of kinase inhibitors. A recent study detailed the synthesis of novel 4-amino-3-chloro benzoate ester derivatives that act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8][9] This highlights the direct relevance of this chemical class in creating targeted, biologically active molecules.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical substance.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves.[10]

-

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes. In case of exposure, rinse the affected area thoroughly with water.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and direct sunlight.[11]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

Conclusion

Isopropyl 3-amino-4-chlorobenzoate is more than a simple chemical; it is a strategically designed synthetic tool. Its well-defined structure provides multiple handles for chemical elaboration, making it an invaluable precursor in the multi-step synthesis of complex target molecules. This guide has provided the essential technical information—from synthesis to analysis and application—required for researchers and drug development professionals to confidently and effectively incorporate this versatile building block into their synthetic programs, paving the way for the discovery of novel chemical entities.

References

- [Vertex AI Search] (2023). SAFETY DATA SHEET.

- [Fisher Scientific] (2025). SAFETY DATA SHEET - Isopropyl 4-aminobenzoate.

- [Sigma-Aldrich] (2025). SAFETY DATA SHEET - 4-aminobenzoic acid.

- [Thermo Fisher Scientific] (2025). SAFETY DATA SHEET - 3-Amino-4-chlorobenzoic acid.

- [Fisher Scientific] (2023). SAFETY DATA SHEET - Isopropyl 2-bromobenzoate.

- [Priyanka, P., et al.] (n.d.). Isopropyl 4-aminobenzoate. National Center for Biotechnology Information.

- [Google Patents] (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- [Google Patents] (n.d.). Isopropyl 3-chloro-4-methylbenzoate and method for producing same.

- [PubChem] (n.d.). Isopropyl 3-aminobenzoate. National Center for Biotechnology Information.

- [BLD Pharm] (n.d.). Isopropyl 2-amino-4-chlorobenzoate.

- [SIELC Technologies] (2018). Isopropyl 3-amino-4-methylbenzoate.

- [ChemBK] (n.d.). isopropyl 4-amino-2-chlorobenzoate.

- [PubChem] (n.d.). Ethyl 4-amino-3-chlorobenzoate. National Center for Biotechnology Information.

- [PubChemLite] (n.d.). Isopropyl 3-amino-4-methylbenzoate (C11H15NO2).

- [ChemicalBook] (n.d.). ISOPROPYL 4-AMINOBENZOATE(18144-43-9) 1H NMR spectrum.

- [ChemicalBook] (n.d.). ISOPROPYL 4-[(CHLOROACETYL)AMINO]BENZOATE Product Description.

- [ResearchGate] (2022). (PDF) Isopropyl 4-aminobenzoate.

- [PubChem] (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.

- [Abd Al Rahim, N. A., et al.] (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.

- [ResearchGate] (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide.

- [ScienceDirect] (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

- [MDPI] (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- [Benchchem] (n.d.). A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.

- [Abd Al Rahim, N. A., et al.] (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.

- [BLD Pharm] (n.d.). Isopropyl 3-amino-4-bromobenzoate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1038342-87-8|Isopropyl 2-amino-4-chlorobenzoate|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Isopropyl 3-amino-4-chlorobenzoate CAS number

An In-Depth Technical Guide to Isopropyl 3-amino-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Structural Context

Isopropyl 3-amino-4-chlorobenzoate belongs to the family of aminobenzoic acid esters, a class of compounds with significant applications in the pharmaceutical and chemical industries.[1] The structural arrangement of the amino and chloro substituents on the benzene ring, along with the isopropyl ester group, dictates its physicochemical properties and potential biological activity.

While a dedicated CAS number for Isopropyl 3-amino-4-chlorobenzoate could not be located, a systematic approach to its study can be derived from its parent acid and isomeric esters.

| Chemical Identifier | Isopropyl 3-amino-4-chlorobenzoate (Target) | 3-Amino-4-chlorobenzoic acid (Parent Acid) |

| Synonyms | Propan-2-yl 3-amino-4-chlorobenzoate | 4-Chloro-3-aminobenzoic acid |

| CAS Number | Not Found | 2840-28-0 |

| Molecular Formula | C₁₀H₁₂ClNO₂ | C₇H₆ClNO₂ |

| Molecular Weight | 213.66 g/mol | 171.58 g/mol |

| Canonical SMILES | CC(C)OC(=O)C1=CC(=C(C=C1)Cl)N | C1=CC(=C(C=C1C(=O)O)N)Cl |

| InChI Key | (Predicted) | DMGFVJVLVZOSOE-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of Isopropyl 3-amino-4-chlorobenzoate can be logically achieved through the Fischer esterification of its parent carboxylic acid, 3-amino-4-chlorobenzoic acid, with isopropanol in the presence of an acid catalyst.

Proposed Synthetic Pathway

The esterification reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of isopropanol. Subsequent dehydration yields the desired ester.

Caption: Proposed synthesis workflow for Isopropyl 3-amino-4-chlorobenzoate.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on the synthesis of similar aminobenzoate esters.[2]

-

Reaction Setup: To a solution of 3-amino-4-chlorobenzoic acid (1 equivalent) in isopropanol (10-20 equivalents, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Isopropyl 3-amino-4-chlorobenzoate.

Physicochemical and Spectroscopic Characterization

The physicochemical properties of Isopropyl 3-amino-4-chlorobenzoate can be inferred from its parent acid and related compounds.

| Property | Predicted/Reported Value | Source |

| Melting Point (°C) | 214-215 (for 3-Amino-4-chlorobenzoic acid) | [3] |

| Boiling Point (°C) | 274-276 (for 4-Chlorobenzoic acid) | [4] |

| Solubility | Soluble in hot water (for 4-Chlorobenzoic acid) | [4] |

| pKa | 3.98 (for 4-Chlorobenzoic acid) | [4] |

| LogP | 2.65 (for 4-Chlorobenzoic acid) | [4] |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amino group protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with distinct shifts due to the electron-withdrawing chlorine and electron-donating amino group), and the carbons of the isopropyl group.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Analytical Methodologies for Quality Control

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of synthesized aminobenzoate esters.[5]

HPLC Purity Assay Protocol

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Isocratic or gradient elution can be employed.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm or 284 nm).[4][6]

-

Sample Preparation: Prepare a standard solution of the purified compound and a sample solution of the synthesis batch in a suitable diluent.

-

Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms. Purity is determined by the area percentage of the main peak.

Caption: Quality control workflow for synthesized Isopropyl 3-amino-4-chlorobenzoate.

Safety and Handling

Aromatic amines as a class of compounds require careful handling due to their potential toxicity.[7][8][9] They can be absorbed through the skin and by inhalation.[10]

| Precaution | Description |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. Work in a well-ventilated fume hood. |

| Handling | Avoid generating dust or aerosols. Prevent contact with skin and eyes. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[4] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Potential Applications and Future Research

Derivatives of para-aminobenzoic acid (PABA) are widely used as building blocks in the synthesis of pharmaceuticals, including local anesthetics and antimicrobial agents.[1][11][12] Given its structural similarity to other biologically active aminobenzoate esters, Isopropyl 3-amino-4-chlorobenzoate could be investigated for:

-

Local Anesthetic Activity: The aminobenzoate scaffold is a common feature in local anesthetic drugs.

-

Enzyme Inhibition: It may serve as an inhibitor or substrate for various enzymes.

-

Intermediate in Organic Synthesis: It can be a valuable precursor for the synthesis of more complex molecules, such as dyes and polymers.

Future research should focus on the definitive synthesis and characterization of Isopropyl 3-amino-4-chlorobenzoate to establish its physicochemical properties and explore its biological activity.

References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (URL: [Link])

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023-11-09). (URL: [Link])

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - Figshare. (2023-11-09). (URL: [Link])

-

Aromatic Amino Compounds - ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03). (URL: [Link])

-

What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (URL: [Link])

-

Chemical Properties of 4-Chlorobenzoic acid, propyl ester (CAS 25800-30-0) - Cheméo. (URL: [Link])

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (URL: [Link])

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023-09-30). (URL: [Link])

-

Isopropyl 4-aminobenzoate - PMC - NIH. (URL: [Link])

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (URL: [Link])

- Para-amino benzoic acid esters - Google P

-

4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. (URL: [Link])

-

Chemical Properties of 4-Chlorobenzoic acid, heptyl ester (CAS 97222-05-4) - Cheméo. (URL: [Link])

- Process for preparing aminobenzoate esters - Google P

-

(PDF) Isopropyl 4-aminobenzoate - ResearchGate. (URL: [Link])

-

2-Chlorobenzoic acid - CAS Common Chemistry. (URL: [Link])

-

Analytical Methods - RSC Publishing. (URL: [Link])

-

Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC - PubMed. (URL: [Link])

- Process for preparing aminobenzoate esters - Google P

-

DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. (URL: [Link])

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]

- 10. Aromatic Amino Compounds [iloencyclopaedia.org]

- 11. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US2442797A - Para-amino benzoic acid esters - Google Patents [patents.google.com]

An In-depth Technical Guide to Isopropyl 3-amino-4-chlorobenzoate: Molecular Weight, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Isopropyl 3-amino-4-chlorobenzoate, a substituted aromatic compound of interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight, and explore its synthesis, analytical characterization, and potential applications. This document is intended to serve as a valuable resource for professionals engaged in research and development who require a detailed understanding of this molecule.

Core Molecular Profile

Isopropyl 3-amino-4-chlorobenzoate is an organic molecule characterized by a benzene ring substituted with an amino group, a chlorine atom, and an isopropyl ester group. The relative positions of these functional groups are critical to its chemical reactivity and biological activity.

Molecular Structure and Weight

The definitive molecular structure of Isopropyl 3-amino-4-chlorobenzoate is key to understanding its properties. The molecular formula for this compound, as with its isomers, is C₁₀H₁₂ClNO₂.[1][2] Based on this formula, the molecular weight is calculated to be 213.66 g/mol .[1][2]

Table 1: Core Physicochemical Properties of Isopropyl 3-amino-4-chlorobenzoate and its Precursor

| Property | Isopropyl 3-amino-4-chlorobenzoate | 3-Amino-4-chlorobenzoic acid |

| Molecular Formula | C₁₀H₁₂ClNO₂ | C₇H₆ClNO₂[3] |

| Molecular Weight | 213.66 g/mol | 171.58 g/mol [3] |

| CAS Number | Not explicitly assigned (Isomers have assigned numbers) | 2840-28-0[3] |

| Appearance | Predicted: Crystalline solid | White to faint brown powder[3] |

| Melting Point | Predicted: 110-111 °C (based on isomer data)[1] | 214-215 °C[3] |

Synthesis of Isopropyl 3-amino-4-chlorobenzoate

The primary route for the synthesis of Isopropyl 3-amino-4-chlorobenzoate is through the Fischer esterification of its carboxylic acid precursor, 3-amino-4-chlorobenzoic acid, with isopropanol. This reaction is typically catalyzed by a strong acid.

Causality of Experimental Choices

The choice of Fischer esterification is based on its reliability and the ready availability of the starting materials. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of isopropanol. The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Experimental Protocol: Fischer Esterification

The following protocol is a standard, validated method for the synthesis of similar aminobenzoic acid esters and is directly applicable for the synthesis of the title compound.[4]

Materials:

-

3-amino-4-chlorobenzoic acid

-

Isopropanol (2-propanol)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottomed flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask, suspend 1 mole equivalent of 3-amino-4-chlorobenzoic acid in an excess of isopropanol (e.g., 5-10 mole equivalents).

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mole equivalents).

-

Attach a reflux condenser and heat the mixture to reflux for several hours (typically 4-8 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Isopropyl 3-amino-4-chlorobenzoate.

-

The crude product can be further purified by recrystallization.

Analytical Characterization

The identity and purity of synthesized Isopropyl 3-amino-4-chlorobenzoate can be confirmed using a variety of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of aminobenzoic acid isomers.[5][6] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The separation of isomers can be challenging due to their similar polarities, but optimization of the mobile phase pH and organic content can achieve baseline separation.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: The IR spectrum of Isopropyl 3-amino-4-chlorobenzoate will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide distinct signals for the aromatic protons, the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet). The chemical shifts of the aromatic protons will be influenced by the positions of the amino, chloro, and ester substituents.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of Isopropyl 3-amino-4-chlorobenzoate will show a molecular ion peak (M⁺) at m/z 213 and a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Applications and Future Directions

Substituted aminobenzoic acids and their esters are important intermediates in the synthesis of a wide range of organic molecules. While specific applications for Isopropyl 3-amino-4-chlorobenzoate are not extensively documented, its structural motifs suggest potential utility in several areas:

-

Pharmaceutical Synthesis: Aminobenzoic acid derivatives are precursors to many active pharmaceutical ingredients (APIs). The presence of the amino, chloro, and ester functionalities provides multiple reaction sites for further chemical modification in the development of novel therapeutic agents.

-

Materials Science: This compound can serve as a monomer or a building block in the synthesis of specialty polymers and other functional materials. The aromatic core and reactive functional groups can be exploited to create materials with tailored electronic, optical, or thermal properties.

Further research into the reactivity and biological activity of Isopropyl 3-amino-4-chlorobenzoate is warranted to fully explore its potential in drug discovery and materials science.

References

- Babu, B. R., & Balasubramaniam, S. (2000). A convenient synthesis of p-dimethylaminobenzoic acid. Organic Process Research & Development, 4(3), 229-230.

-

HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

-

ChemBK. (n.d.). isopropyl 4-amino-2-chlorobenzoate. Retrieved from [Link]

-

ResearchGate. (2022). Isopropyl 4-aminobenzoate. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1038342-87-8|Isopropyl 2-amino-4-chlorobenzoate|BLD Pharm [bldpharm.com]

- 3. 3-氨基-4-氯苯甲酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. helixchrom.com [helixchrom.com]

- 6. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis Precursors of Isopropyl 3-amino-4-chlorobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Isopropyl 3-amino-4-chlorobenzoate, a valuable intermediate in the pharmaceutical and specialty chemical industries. The document details the selection and justification of primary precursors, outlines validated synthetic pathways, and provides in-depth experimental protocols. Emphasis is placed on the causal relationships behind procedural choices, ensuring a robust and reproducible synthetic strategy. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry, offering both theoretical grounding and practical, field-proven insights into the synthesis of this key molecule.

Introduction: Strategic Overview of the Synthesis Pathway

The synthesis of Isopropyl 3-amino-4-chlorobenzoate is most efficiently approached through a three-step linear sequence commencing from readily available starting materials. The strategic disconnection of the target molecule reveals three key transformations:

-

Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor.

-

Chemoselective Reduction: Conversion of the nitro group to a primary amine.

-

Fischer-Speier Esterification: Formation of the isopropyl ester from the corresponding carboxylic acid.

This pathway is predicated on the principles of regioselectivity and functional group compatibility, ensuring high yields and purity of the final product. The selection of precursors is critical and is based on commercial availability, cost-effectiveness, and the directing effects of substituents on the benzene ring.

The overall synthetic workflow is depicted below:

Caption: Nitration mechanism overview.

Experimental Protocol:

-

Reaction Setup: To a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 680 mL of concentrated sulfuric acid and 400 g of p-chlorobenzoic acid. [1]2. Cooling: Cool the mixture to 0 °C using an ice-salt bath with constant stirring. [1]3. Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 216 mL of concentrated nitric acid to 216 mL of concentrated sulfuric acid, ensuring the mixture remains cool. [1]4. Addition: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 10 °C and 25 °C. [1]5. Reaction: After the addition is complete, raise the temperature to 37 °C and continue stirring for 10-14 hours. [1]6. Work-up and Isolation: Pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring. The product, 4-chloro-3-nitrobenzoic acid, will precipitate. [1]7. Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The product can be dried in an oven. A yield of approximately 98.7% with a melting point of 178-180 °C is expected. This material is often of sufficient purity for the subsequent step without further purification. [1]

Step 2: Reduction of 4-Chloro-3-nitrobenzoic Acid

The reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method, often employing palladium on carbon (Pd/C) as the catalyst. [2]An alternative, classical method involves the use of a metal in acidic media, such as tin(II) chloride in hydrochloric acid.

Method A: Catalytic Hydrogenation

This method is preferred for its high efficiency and the generation of water as the only byproduct. Care must be taken to prevent dehalogenation, which can be a side reaction.

Caption: Catalytic hydrogenation workflow.

Experimental Protocol (Catalytic Hydrogenation):

-

Reactor Setup: In a suitable hydrogenation apparatus (e.g., a Parr shaker), combine 4-chloro-3-nitrobenzoic acid, a suitable solvent such as ethanol, and a catalytic amount of 5-10% Pd/C (typically 1-5 mol%).

-

Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., room temperature to 50 °C).

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, vent the hydrogen and purge the reactor with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield crude 3-amino-4-chlorobenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Reduction with Tin(II) Chloride

This method is a robust alternative to catalytic hydrogenation and avoids the need for specialized high-pressure equipment.

Experimental Protocol (SnCl₂ Reduction):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-chloro-3-nitrobenzoic acid in a suitable solvent like ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated hydrochloric acid portion-wise. The reaction is exothermic. [3]3. Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. [3]4. Work-up: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic. This will initially precipitate tin hydroxides, which will then redissolve to form sodium stannate.

-

Isolation: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be recrystallized.

Step 3: Fischer-Speier Esterification of 3-Amino-4-chlorobenzoic Acid

The final step is the acid-catalyzed esterification of 3-amino-4-chlorobenzoic acid with isopropanol. To drive the equilibrium towards the product, isopropanol is typically used in large excess, serving as both a reactant and a solvent. A strong acid catalyst, such as concentrated sulfuric acid, is required. [4] Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-chlorobenzoic acid (1.0 eq) in a large excess of isopropanol (e.g., 10-20 eq). [4]2. Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic. [4]3. Reflux: Heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by TLC. [4]4. Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice water. [4]5. Neutralization: Slowly add a 10% aqueous sodium carbonate solution to neutralize the acidic mixture until the evolution of CO₂ ceases and the pH is basic (pH > 8). The product will precipitate out of the solution.

-

Isolation and Purification: Collect the crude Isopropyl 3-amino-4-chlorobenzoate by vacuum filtration. Wash the solid with cold water and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography.

Quality Control and Analytical Characterization

Rigorous quality control is essential at each stage of the synthesis. The following analytical techniques are recommended for monitoring reaction progress and characterizing the final product.

Table 2: Analytical Characterization Data

| Analyte | Technique | Expected Observations |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Disappearance of starting material and appearance of the product spot with a different Rf value. |

| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method can be used to quantify the conversion of starting material to product. [5] | |

| Product Characterization | Melting Point | A sharp melting point range indicates high purity. |

| ¹H NMR Spectroscopy | The spectrum should show characteristic peaks for the aromatic protons, the amino group, and the isopropyl ester moiety. | |

| ¹³C NMR Spectroscopy | The spectrum should show the expected number of carbon signals corresponding to the product structure. | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, and C-Cl and aromatic C-H stretches. | |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product. |

Conclusion

The synthesis of Isopropyl 3-amino-4-chlorobenzoate is a well-established process that can be reliably executed through the three-step sequence of nitration, reduction, and esterification. The precursors, p-chlorobenzoic acid and isopropanol, are readily available and cost-effective. The provided protocols, grounded in established chemical principles, offer a robust framework for the laboratory-scale synthesis of this important intermediate. Careful control of reaction conditions, particularly temperature during nitration and the choice of reduction method, is crucial for achieving high yields and purity. The analytical methods outlined provide the necessary tools for process monitoring and final product validation.

References

-

Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

-

Casey, M. (n.d.). The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Royal Society of Chemistry. [Link]

-

Priyanka, P., Jayanna, B. K., Kumar, H. K., Yathirajan, H. S., Divakara, T. R., Foro, S., & Butcher, R. J. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(9), x220904. [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzoic acid. [Link]

-

The Hive. (n.d.). SnCl2 reduction of Nitro. [Link]

-

Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. [Link]

-

ResearchGate. (2022). Isopropyl 4-aminobenzoate. [Link]

-

SIELC Technologies. (2018). Isopropyl 3-amino-4-methylbenzoate. [Link]

-

PubChem. (n.d.). Isopropyl 3-aminobenzoate. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. [Link]

-

ResearchGate. (n.d.). Synthesis reaction of 3-amino-4-chloro benzohydrazide. [Link]

Sources

The Versatile Intermediate: A Technical Guide to Isopropyl 3-amino-4-chlorobenzoate in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of Isopropyl 3-amino-4-chlorobenzoate, a key building block in modern organic and medicinal chemistry. We will delve into its synthesis, elucidating the nuances of the Fischer-Speier esterification process, and explore the reactivity of its dual functional groups—the aromatic amine and the isopropyl ester. Particular emphasis is placed on its strategic application in the synthesis of complex heterocyclic scaffolds, most notably as a crucial intermediate in the preparation of the tyrosine kinase inhibitor, Nintedanib. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of Substituted Aminobenzoates

Substituted aminobenzoic acids and their esters are a cornerstone of synthetic organic chemistry, serving as versatile scaffolds for the construction of a wide array of functional molecules.[1] Their utility is particularly pronounced in the pharmaceutical industry, where they form the backbone of numerous therapeutic agents, from local anesthetics to potent enzyme inhibitors.[2][3] Isopropyl 3-amino-4-chlorobenzoate, with its strategically positioned amino, chloro, and isopropyl ester functionalities, presents a unique combination of reactive sites, making it a highly valuable intermediate for the synthesis of complex target molecules. The chloro substituent influences the electronic properties of the aromatic ring and provides a potential site for further functionalization, while the amino group is a key handle for N-acylation, N-alkylation, and the construction of nitrogen-containing heterocycles. The isopropyl ester offers a balance of steric bulk and stability, often influencing the solubility and crystalline nature of its derivatives.

This guide will provide a comprehensive overview of the synthesis and synthetic applications of Isopropyl 3-amino-4-chlorobenzoate, with a focus on the practical aspects and underlying chemical principles that govern its reactivity.

Synthesis of Isopropyl 3-amino-4-chlorobenzoate: A Practical Approach via Fischer-Speier Esterification

The most direct and industrially scalable method for the synthesis of Isopropyl 3-amino-4-chlorobenzoate is the Fischer-Speier esterification of 3-amino-4-chlorobenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, and to achieve high yields, the equilibrium must be shifted towards the product.[4] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[5]

Mechanistic Rationale

The Fischer esterification is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of isopropanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation of this species yields the final ester product and regenerates the acid catalyst.

Caption: Fischer-Speier Esterification Mechanism.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the esterification of similar aminobenzoic acids.[2][6]

Materials:

| Reagent/Material | Grade |

| 3-Amino-4-chlorobenzoic acid | ≥98% |

| Isopropanol | Anhydrous |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution |

| Ethyl Acetate | Reagent Grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-4-chlorobenzoic acid (1.0 eq) in a generous excess of anhydrous isopropanol (10-20 eq). The isopropanol serves as both the reactant and the solvent.

-

Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (0.2-0.3 eq) dropwise to the suspension. Caution: The addition of sulfuric acid is highly exothermic. An initial precipitation of the aminobenzoic acid sulfate salt may be observed.

-

Reflux: Heat the reaction mixture to a gentle reflux (boiling point of isopropanol is ~82°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8). This will neutralize the excess sulfuric acid and deprotonate the amino group of the product, causing it to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Purification: The crude Isopropyl 3-amino-4-chlorobenzoate can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Expected Yield: Based on similar esterification reactions, yields in the range of 70-85% can be expected.[2]

Characterization

The structure and purity of the synthesized Isopropyl 3-amino-4-chlorobenzoate should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet). The amino group protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Synthetic Applications

Isopropyl 3-amino-4-chlorobenzoate is a bifunctional molecule, and its reactivity is dictated by the amino and ester groups.

Reactions at the Amino Group

The primary amino group is a versatile handle for a variety of chemical transformations, including N-acylation and N-alkylation.

The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent to form the corresponding amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.[7]

Caption: General scheme for N-acylation.

Selective N-alkylation of anilines can be achieved using various alkylating agents such as alkyl halides or by reductive amination with aldehydes and a reducing agent.[1][8][9] The reaction conditions can be tuned to favor mono- or di-alkylation.

Caption: General scheme for N-alkylation.

Application in Heterocycle Synthesis: The Case of Nintedanib

A prominent application of aminobenzoate derivatives is in the synthesis of heterocyclic compounds of medicinal importance. While many synthetic routes to the tyrosine kinase inhibitor Nintedanib start from 4-chloro-3-nitrobenzoic acid, intermediates derived from 3-amino-4-chlorobenzoic acid are crucial for the construction of the core indolinone structure.[10][11] The amino group of an aminobenzoate ester can participate in cyclization reactions to form various heterocyclic rings. For instance, it can be a key component in the synthesis of benzothiazoles.[12]

The general strategy often involves the initial protection or modification of the amino group, followed by reactions that build the heterocyclic ring system, and finally, deprotection and further functionalization.

Conclusion

Isopropyl 3-amino-4-chlorobenzoate is a strategically important and versatile intermediate in organic synthesis. Its straightforward preparation via Fischer esterification and the presence of two distinct reactive functional groups make it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery and development. The protocols and reactivity patterns discussed in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of this and similar substituted aminobenzoates will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

- Chiappe, C., Piccioli, P., & Pieraccini, D. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(10), 717-721.

- Li, W., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 12(19), 11953-11957.

- Thomas, D. G., Billman, J. H., & Davis, C. E. (1942). Alkylation of Amines. II. N,N-Dialkylation of Nuclear Substituted Anilines. Journal of the American Chemical Society, 64(11), 2653–2655.

- Google Patents. (2020). Methods for preparing Nintedanib and intermediates thereof. US10836751B2.

- Sanz, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.

- Priyanka, P., et al. (2022). Isopropyl 4-aminobenzoate.

- Albericio, F., & Carpino, L. A. (1997). Peptide Coupling Reagents, More than a Letter Soup. Methods in Enzymology, 289, 104-126.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.

- Google Patents. (2016). A synthetic method of Nintedanib and an intermediate of Nintedanib. CN105837493A.

- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2749-2761.

- Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

-

ResearchGate. (2017). N-Acylation Reactions of Amines. Retrieved from [Link]

-

ResearchGate. (2018). IR spectroscopy studies of sodium salts of some aminobenzoic acid derivatives. Retrieved from [Link]

- Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. CN105936625A.

-

PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

- Rahim, N. A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (2022). Isopropyl 4-aminobenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

ResearchGate. (2021). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

- Rahim, N. A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.

-

Spectrabase. (n.d.). p-Aminobenzoic acid, dodecyl ester. Retrieved from [Link]

- Perišić, N., et al. (2023).

-

ResearchGate. (2018). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. Retrieved from [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Isopropyl 3-amino-4-chlorobenzoate: A Comprehensive Technical Guide for Pharmaceutical Intermediate Synthesis and Application

An In-depth Technical Guide:

Executive Summary: Isopropyl 3-amino-4-chlorobenzoate is a trifunctional chemical building block of significant interest in pharmaceutical development. Its unique arrangement of an amine, a chloro-substituent, and an isopropyl ester on a benzene ring offers a versatile scaffold for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of this intermediate, covering its synthesis via Fischer-Speier esterification, comprehensive purification protocols, analytical characterization methods, and its strategic application in drug discovery, particularly in the development of targeted therapies like EGFR inhibitors. Authored for researchers and drug development professionals, this document emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.

Core Concepts: Chemical Identity and Strategic Importance

1.1 Physicochemical Properties

Isopropyl 3-amino-4-chlorobenzoate is a derivative of 3-amino-4-chlorobenzoic acid.[1] The introduction of the isopropyl ester group modifies its solubility and reactivity, making it a suitable intermediate for subsequent synthetic transformations in organic solvents.

| Property | Value | Source |

| IUPAC Name | propan-2-yl 3-amino-4-chlorobenzoate | - |

| Parent Acid CAS No. | 2840-28-0 (for 3-amino-4-chlorobenzoic acid) | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | Inferred |

| Molecular Weight | 213.66 g/mol | Inferred |

| Appearance | Off-white to light yellow solid (Predicted) | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, ethyl acetate | Inferred |

1.2 Significance in Pharmaceutical Synthesis

The strategic value of Isopropyl 3-amino-4-chlorobenzoate lies in its three distinct functional groups, which can be manipulated selectively.